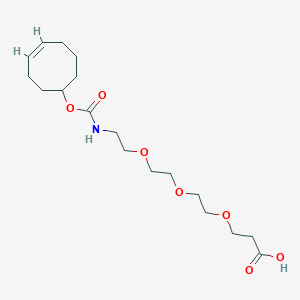

TCO-PEG3-acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-acid typically involves the following steps:

Formation of the TCO moiety: The trans-cyclooctene (TCO) group is synthesized through a series of organic reactions, including cyclooctene functionalization.

PEGylation: The polyethylene glycol (PEG) chain is introduced through etherification reactions.

Carboxylation: The terminal carboxylic acid group is added via esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

Batch or continuous flow reactors: For efficient and scalable synthesis.

Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels

Types of Reactions:

Inverse Electron Demand Diels-Alder Reaction (iEDDA): this compound undergoes this reaction with tetrazine-containing compounds to form stable dihydropyridazine linkages

Amidation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds

Common Reagents and Conditions:

Tetrazine compounds: For iEDDA reactions.

EDC or HATU: For amidation reactions.

Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products:

Dihydropyridazine derivatives: From iEDDA reactions.

Amide derivatives: From amidation reactions

Wissenschaftliche Forschungsanwendungen

TCO-PEG3-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

Biology: Facilitates the selective degradation of target proteins in cell studies.

Medicine: Integral in the development of PROTACs for targeted protein degradation therapies.

Industry: Employed in the production of bioconjugates and drug delivery systems .

Wirkmechanismus

TCO-PEG3-acid exerts its effects through the following mechanisms:

Click Chemistry: The TCO moiety reacts with tetrazine-containing compounds via the iEDDA reaction, forming stable covalent bonds.

PROTAC Formation: The PEG linker joins two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome

Vergleich Mit ähnlichen Verbindungen

TCO-PEG3-biotin: Contains a biotin moiety instead of a carboxylic acid, used for biotinylation reactions.

TCO-PEG3-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.

Uniqueness of TCO-PEG3-acid:

Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions.

Efficiency: The TCO moiety enables rapid and selective click chemistry reactions.

Solubility: The PEG chain enhances solubility in aqueous media, making it suitable for biological applications

This compound stands out due to its unique combination of a TCO moiety and a PEG linker, making it a valuable tool in various fields of scientific research and industrial applications.

Biologische Aktivität

TCO-PEG3-acid is a polyethylene glycol (PEG)-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising avenue for drug development in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₃H₂₄N₂O₇

- Molecular Weight : 296.34 g/mol

- CAS Number : 2243569-22-2

This compound functions as a linker in PROTACs, enabling the conjugation of two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. The unique feature of TCO (trans-cyclooctene) is its ability to participate in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazine derivatives, facilitating rapid and selective labeling of biomolecules. This reaction is crucial for the effective functioning of PROTACs in cellular environments.

In Vitro Studies

This compound has been shown to enhance the efficacy of PROTACs in various cell lines. For instance, studies indicate that PROTACs incorporating this compound can achieve significant degradation of target proteins, demonstrating IC₅₀ values in the low nanomolar range. The following table summarizes key findings from recent studies:

Case Studies

-

Case Study on Cancer Cell Lines :

In a study by Wang et al., this compound was utilized in constructing a PROTAC targeting BRD4 in HeLa cells. The results showed that the compound effectively reduced BRD4 levels by over 80% within 24 hours, indicating its potential as an anti-cancer agent through targeted protein degradation . -

Application in Antibody-Drug Conjugates (ADCs) :

This compound has also been explored for use in ADCs, where it facilitates the selective delivery of cytotoxic agents to cancer cells. Research demonstrated that conjugating this compound to antibodies resulted in enhanced cytotoxicity against tumor cells while minimizing toxicity to normal tissues .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDTTWUFRONNF-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.